5-methyl-N-(pyridin-4-ylmethyl)-4,5-dihydro-1,3-thiazol-2-amine
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Description
5-methyl-N-(pyridin-4-ylmethyl)-4,5-dihydro-1,3-thiazol-2-amine is a useful research compound. Its molecular formula is C10H13N3S and its molecular weight is 207.3. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
5-Methyl-N-(pyridin-4-ylmethyl)-4,5-dihydro-1,3-thiazol-2-amine and similar compounds have been investigated for their antimicrobial properties. Abdelhamid et al. (2010) synthesized a series of compounds containing the thiazole moiety, including derivatives similar to this compound, and tested their antimicrobial activity. The results indicated potential applications in combating various microorganisms (Abdelhamid, A., Abdelall, E. K. A., Abdel-Riheem, N. A., & Ahmed, S., 2010).
Chemical Functional Unit in Therapeutics
The compound has been identified as a versatile chemical functional unit present in many therapeutically important species. Bhatia et al. (2013) analyzed its quantum chemical properties, indicating its relevance in the development of therapeutic agents. This study highlights its dynamic tautomerism and divalent N(I) character, important factors in drug design (Bhatia, S., Malkhede, Y. J., & Bharatam, P., 2013).
Solvatochromic Behavior
The compound's derivatives have been studied for their solvatochromic behavior. Modi and Patel (2013) synthesized and characterized novel bisheteroaryl bisazo dyes containing derivatives of this compound, evaluating their color properties in different solvents. This research has implications for the development of colorimetric sensors and dyes (Modi, V. P., & Patel, H. S., 2013).
Heterocyclic Derivative Synthesis
The compound is also significant in the synthesis of various heterocyclic derivatives. Dani et al. (2013) explored the synthesis and characterization of thiadiazol derivatives, demonstrating the compound's utility in creating complex molecular structures with potential applications in various chemical industries (Dani, R., Bharty, M. K., Kushawaha, S. K., Paswan, S., Prakash, O., Singh, R., & Singh, N. K., 2013).
Antibacterial Evaluation
Etemadi et al. (2016) conducted a study on derivatives of this compound, focusing on their antibacterial efficacy. This research provides insights into the potential use of these compounds in developing new antibacterial agents (Etemadi, Y., Shiri, A., Eshghi, H., Akbarzadeh, M., Saadat, K., Mozafari, S., Beyzaei, H., & Moghaddam‐manesh, M., 2016).
Properties
IUPAC Name |
5-methyl-N-(pyridin-4-ylmethyl)-4,5-dihydro-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3S/c1-8-6-12-10(14-8)13-7-9-2-4-11-5-3-9/h2-5,8H,6-7H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRDIPTGKMXNOKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN=C(S1)NCC2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.